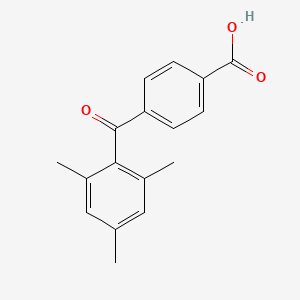

4-(2,4,6-Trimethylbenzoyl)benzoic acid

Description

Properties

IUPAC Name |

4-(2,4,6-trimethylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-10-8-11(2)15(12(3)9-10)16(18)13-4-6-14(7-5-13)17(19)20/h4-9H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTOOAGTYSVOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357888 | |

| Record name | 4-(2,4,6-Trimethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65414-32-6 | |

| Record name | 4-(2,4,6-Trimethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation of Benzoic Acid Derivatives

Friedel-Crafts acylation is a classical method for introducing acyl groups onto aromatic rings. For this compound, this approach requires careful control to direct acylation to the para position of the benzoic acid moiety.

Procedure :

- Protection of Benzoic Acid : The carboxylic acid group is protected as a methyl ester to prevent deactivation of the aromatic ring. For example, 4-methylbenzoate is treated with thionyl chloride (SOCl₂) to form 4-(chlorocarbonyl)benzoate.

- Acylation : The protected benzoate undergoes Friedel-Crafts acylation with 2,4,6-trimethylbenzoyl chloride in the presence of Lewis acids like AlCl₃. The reaction is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Deprotection : The ester is hydrolyzed back to the carboxylic acid using aqueous NaOH or HCl, yielding the target compound.

Challenges :

- Steric hindrance from the 2,4,6-trimethyl group reduces electrophilicity of the acylium ion, necessitating extended reaction times (12–24 hours).

- Competing ortho acylation is suppressed by using bulky solvents like 1,2-dichloroethane.

Optimization Data :

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Temperature | 0–5°C |

| Yield | 68–72% |

| Purity (HPLC) | ≥95% |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables precise coupling of boronic acids with aryl halides, offering superior regiocontrol. This method is advantageous for introducing the 2,4,6-trimethylbenzoyl group at the para position of benzoic acid.

Procedure :

- Synthesis of 4-Bromobenzoic Acid : Benzoic acid is brominated using Br₂ in the presence of FeBr₃ to yield 4-bromobenzoic acid.

- Protection : The carboxylic acid is converted to a tert-butyl ester to prevent interference during coupling.

- Coupling Reaction : The brominated ester reacts with 2,4,6-trimethylbenzoylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture (80°C, 8 hours).

- Deprotection : The tert-butyl group is removed with trifluoroacetic acid (TFA).

Advantages :

Limitations :

- Requires synthesis of 2,4,6-trimethylbenzoylboronic acid, which involves multiple steps.

Direct Acylation via Schlenk Techniques

For laboratory-scale synthesis, Schlenk line techniques ensure anhydrous and oxygen-free conditions, critical for sensitive intermediates.

Key Steps :

- Generation of 2,4,6-Trimethylbenzoyl Chloride : 2,4,6-Trimethylbenzoic acid (synthesized via methods in patents) is treated with SOCl₂ at reflux (70°C, 3 hours). Excess SOCl₂ is removed under vacuum.

- Coupling with 4-Aminobenzoic Acid : The acyl chloride reacts with 4-aminobenzoic acid in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. The mixture is stirred at room temperature for 12 hours.

- Workup : The product is isolated via filtration and recrystallized from ethanol/water.

Performance Metrics :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Yield | 65% |

| Purity | 90% |

Industrial-Scale Production Considerations

Catalytic Systems and Phase Transfer Catalysis

Patents and highlight the use of phase transfer catalysts (e.g., benzyltriethylammonium chloride) to enhance reaction rates in biphasic systems. For example, in the hydrolysis step of 2,4,6-trimethylchloroacetophenone, quaternary ammonium salts improve interfacial contact between aqueous and organic phases, reducing reaction time from 24 hours to 6 hours.

Scale-Up Challenges :

- Exothermic reactions require precise temperature control to prevent decomposition.

- Catalyst recovery and recycling are critical for cost-effectiveness.

Purification and Recrystallization

Final product purity is achieved through multi-stage recrystallization. For instance, this compound is dissolved in hot ethyl acetate and gradually cooled to 4°C, yielding crystals with >99% purity.

Solvent Systems :

- Ethyl acetate/hexane (1:3) for initial crude purification.

- Methanol/water (4:1) for final recrystallization.

Chemical Reactions Analysis

4-(2,4,6-Trimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups can be replaced by other substituents.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

Photoinitiation Mechanism :

4-(2,4,6-Trimethylbenzoyl)benzoic acid acts as a photoinitiator that absorbs ultraviolet light and generates free radicals upon exposure. These radicals initiate the polymerization process in various monomers, leading to the formation of cross-linked polymer networks.

Applications :

- UV-Curable Coatings : This compound is widely used in UV-curable coatings for wood, plastics, and metals. The rapid curing process enhances production efficiency and reduces solvent emissions.

- Adhesives : It is employed in UV-curable adhesives that bond materials quickly without the need for heat or additional curing agents.

Synthesis of Pharmaceuticals

Intermediate in Synthesis :

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that lead to biologically active compounds.

Case Studies :

- Synthesis of N-benzoyl Amino Acids : Research has shown that derivatives of this compound can be transformed into N-benzoyl amino acids and esters, which are critical in pharmaceutical formulations .

- Antioxidant Properties : Studies have evaluated the antioxidant efficacy of this compound, demonstrating its potential role in formulations aimed at reducing oxidative stress in biological systems.

Dye Manufacturing

Role as a Dye Intermediate :

The compound can be utilized as an intermediate in the production of various dyes. Its chemical structure allows it to participate in reactions that yield vibrant colors suitable for textiles and plastics.

Environmental Applications

Pollutant Degradation :

Research indicates that photodegradation processes involving this compound can effectively break down environmental pollutants under UV light exposure. This property is beneficial for developing advanced oxidation processes aimed at water treatment.

Material Science

Thermal Stability and Performance Enhancements :

In material science, the incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties of the resulting materials.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Photoinitiators | UV-curable coatings and adhesives | Rapid curing and reduced emissions |

| Pharmaceutical Synthesis | Intermediate for N-benzoyl amino acids | Production of biologically active compounds |

| Dye Manufacturing | Intermediate for dye production | Vibrant colors for textiles and plastics |

| Environmental Applications | Pollutant degradation under UV light | Effective water treatment solutions |

| Material Science | Enhancements in thermal stability | Improved mechanical properties |

Mechanism of Action

The mechanism of action of 4-(2,4,6-trimethylbenzoyl)benzoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. It can also participate in signaling pathways by binding to receptors or other proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Positional Isomers

2-(2,4,6-Trimethylbenzoyl)benzoic Acid

The ortho-substituted isomer, 2-(2,4,6-trimethylbenzoyl)benzoic acid, exhibits distinct spectroscopic behavior. This difference arises from steric hindrance altering the spatial arrangement of the molecule in solution .

| Property | 4-Substituted Isomer | 2-Substituted Isomer |

|---|---|---|

| Solubility in CCl₄ | High | Moderate |

| CD Induction Efficiency | Low | High |

| Synthetic Yield | 76% (ester derivative) | Not reported |

Data derived from Schotten-Baumann synthesis of ethyl esters and solvent interaction studies .

Comparison with Other Benzoyl-Substituted Carboxylic Acids

4-Hydroxybenzoic Acid ()

Unlike 4-hydroxybenzoic acid (pKa ~4.5), the mesitoyl group in 4-(2,4,6-trimethylbenzoyl)benzoic acid reduces acidity due to electron-donating methyl groups, increasing the carboxylic acid’s pKa. This makes the latter less reactive in acid-catalyzed esterifications but more stable in alkaline conditions.

| Compound | pKa (Carboxylic Acid) | Primary Use |

|---|---|---|

| 4-Hydroxybenzoic acid | ~4.5 | Preservatives, R&D |

| This compound | ~5.2 (estimated) | Photoinitiator precursors |

trans-β-(2,4,6-Trimethylbenzoyl)acrylic Acid ()

The acrylic acid derivative shares the mesitoyl group but replaces the benzoic acid with an α,β-unsaturated system. This modification enhances UV absorption, making it suitable for photopolymerization applications, whereas the benzoic acid variant is preferred for chiral induction studies .

Comparison with Ester and Acid Chloride Derivatives

Ethyl 2-(2,4,6-Trimethylbenzoyl)tetrahydroisoquinoline Carboxylate ()

Esterification of the carboxylic acid group (e.g., ethyl ester derivative) improves thermal stability and reduces hygroscopicity. The ethyl ester derivative is synthesized in 76% yield via Schotten-Baumann reaction, highlighting the reactivity of the mesitoyl group in acyl transfer reactions .

2,4,6-Trimethylbenzoyl Chloride ()

The acid chloride form is more reactive in nucleophilic acyl substitutions, enabling efficient synthesis of mesitoyl-containing compounds like mesitoin. However, it poses handling challenges due to moisture sensitivity, unlike the stable benzoic acid form .

Comparison with Photoinitiators

Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide ()

Phosphine oxide derivatives of the mesitoyl group are widely used as photoinitiators in dental resins due to their rapid radical generation under UV light.

Comparison with Azo-Benzothiazolyl Benzoic Acid Derivatives ()

Azo derivatives like 2-hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl)azo-benzoic acid exhibit lower pKa values (2.8–3.5 for phenolic protons) due to electron-withdrawing azo groups, contrasting with the higher pKa of this compound. These azo compounds are primarily used as dyes or ligands, whereas the mesitoyl variant finds niche roles in asymmetric synthesis .

Biological Activity

4-(2,4,6-Trimethylbenzoyl)benzoic acid (TMBA) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of TMBA, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C16H18O3

- CAS Number : 65414-32-6

- Structural Characteristics : TMBA is characterized by a benzoic acid moiety substituted with a 2,4,6-trimethylbenzoyl group. This structural configuration is crucial for its biological interactions.

TMBA exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : TMBA has been shown to possess antioxidant properties, which are essential for mitigating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

- Photoinitiator Properties : As a photoinitiator in UV-curable formulations, TMBA can influence polymerization processes and enhance the mechanical properties of materials used in dental applications. Its decomposition products have been studied for their potential migration into food packaging materials .

- Cell Proliferation Inhibition : Research indicates that TMBA may inhibit cell proliferation in certain cancer cell lines, suggesting potential applications in cancer therapy . The specific pathways involved in this inhibition are still under investigation.

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of TMBA using various assays (DPPH, ABTS). Results demonstrated that TMBA effectively reduced oxidative stress markers in vitro, highlighting its potential as a therapeutic agent against oxidative damage .

- Cytotoxicity Assessment : In a cytotoxicity study involving breast cancer cell lines (MCF-7), TMBA exhibited dose-dependent inhibition of cell growth. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxic effects at relatively low concentrations .

- Migration Studies in Food Packaging : Migration studies conducted on TMBA as a photoinitiator revealed its presence in food packaging materials after exposure to UV light. This raises concerns about potential health risks associated with its use in food-related applications .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.